molecular formula C8H8N2O2 B1529110 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid CAS No. 1427022-89-6

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1529110
CAS No.: 1427022-89-6
M. Wt: 164.16 g/mol
InChI Key: OMNPYYRVZCQDLE-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H8N2O2 It features a cyclopropane ring attached to a pyrimidine moiety and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One notable method involves the cyclopropanation of a pyrimidine derivative. For instance, starting from 2-chloro-4-methylpyrimidine, the compound can be synthesized in three steps with a yield of 58% . The steps include:

  • Conversion of 2-chloro-4-methylpyrimidine to a 2-vinyl derivative.
  • Cyclopropanation using ethyl diazoacetate.
  • Hydrolysis of the ester to yield the carboxylic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production. The use of nitrogen ylides and palladium-catalyzed reactions are key components in the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring restricts conformational freedom, which can enhance binding affinity and specificity to target molecules. The pyrimidine moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

    Cyclopropane carboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid functional group but differ in the attached substituents.

    Pyrimidine derivatives: Compounds with the pyrimidine ring but different functional groups or additional substituents.

Uniqueness: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and pyrimidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-pyrimidin-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-7(12)8(2-3-8)6-9-4-1-5-10-6/h1,4-5H,2-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNPYYRVZCQDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid

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